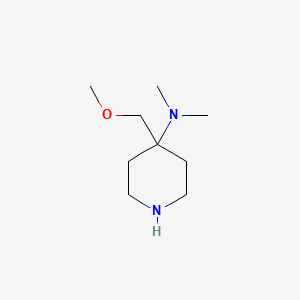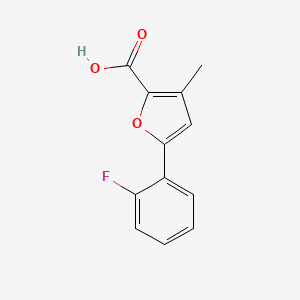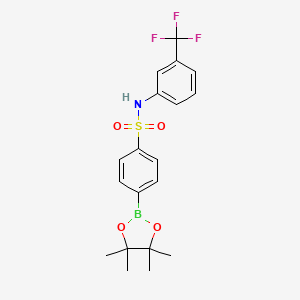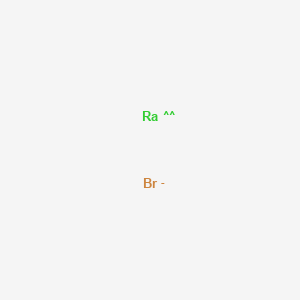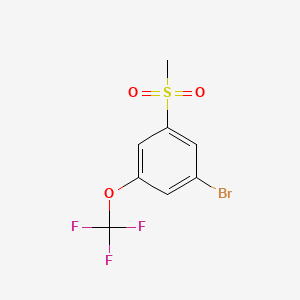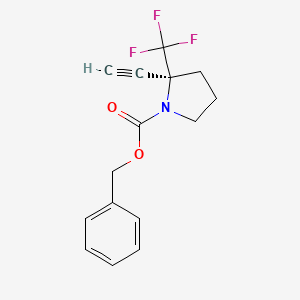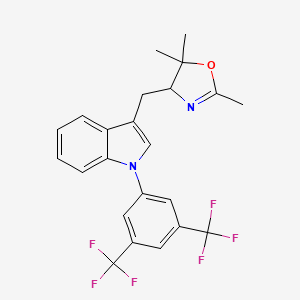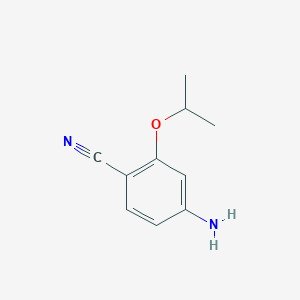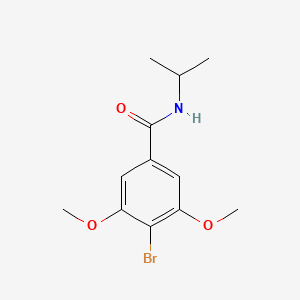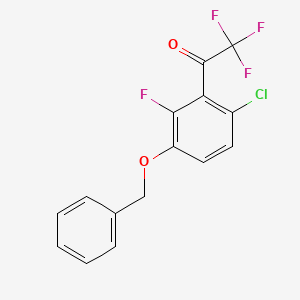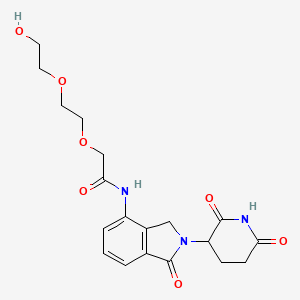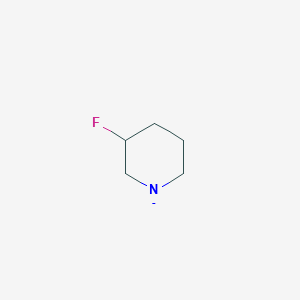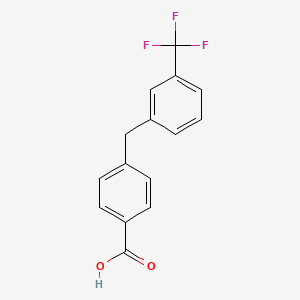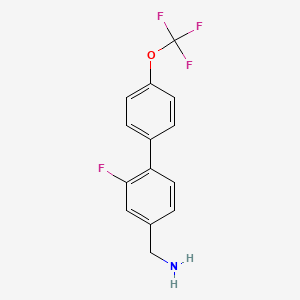
C-(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the biphenyl core, along with a methylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between 2-fluorophenylboronic acid and 4-bromo-1-(trifluoromethoxy)benzene in the presence of a palladium catalyst and a base.
Introduction of the Methylamine Group: The resulting biphenyl intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamine group at the desired position.
Industrial Production Methods
Industrial production of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
科学的研究の応用
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group and is used in similar applications.
4-(Trifluoromethoxy)benzoic acid: Another compound with a trifluoromethoxy group, used in organic synthesis and material science.
Uniqueness
C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific combination of the fluorine atom, trifluoromethoxy group, and methylamine group on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C14H11F4NO |
|---|---|
分子量 |
285.24 g/mol |
IUPAC名 |
[3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11F4NO/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)20-14(16,17)18/h1-7H,8,19H2 |
InChIキー |
YOMUURRQJAKMER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


